

Biological Activity of Nostopeptin B: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nostopeptin B

Cat. No.: B15578483

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Nostopeptin B is a cyclic depsipeptide originating from the freshwater cyanobacterium *Nostoc minutum*. As a member of the cyanopeptolin class of nonribosomal peptides, it is characterized by the presence of a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue.^{[1][2]} Structurally, its molecular formula is C₄₆H₇₀N₈O₁₂.^[3] The peptide's composition includes Leu, Gln, two Ile residues, Ahp, N-MeTyr, and Hmp (3-hydroxy-4-methylproline).^{[3][4]} **Nostopeptin B** has garnered interest within the scientific community for its specific and potent biological activities, primarily as a protease inhibitor.

Mechanism of Action: Serine Protease Inhibition

The primary biological activity of **Nostopeptin B** is the potent and selective inhibition of certain serine proteases.^{[3][5]} Specifically, it demonstrates significant inhibitory effects against elastase and chymotrypsin.^{[1][3]} Elastase, in particular, is implicated in various inflammatory conditions such as pulmonary emphysema and rheumatoid arthritis, making its inhibitors potential chemotherapeutic agents.^{[3][6]}

The inhibitory action of **Nostopeptin B** is highly selective. Studies have shown that it does not inhibit other proteases, including papain, trypsin, thrombin, or plasmin, even at high concentrations.^{[1][3][5]} This specificity is a key characteristic of its biological profile. The presence of the Ahp residue is common among cyanopeptolins and is crucial for their protease inhibitory activity.^{[5][7]}

Quantitative Inhibitory Data

The inhibitory potency of **Nostopeptin B** has been quantified through half-maximal inhibitory concentration (IC50) values. The data clearly indicates its efficacy against elastase and chymotrypsin.

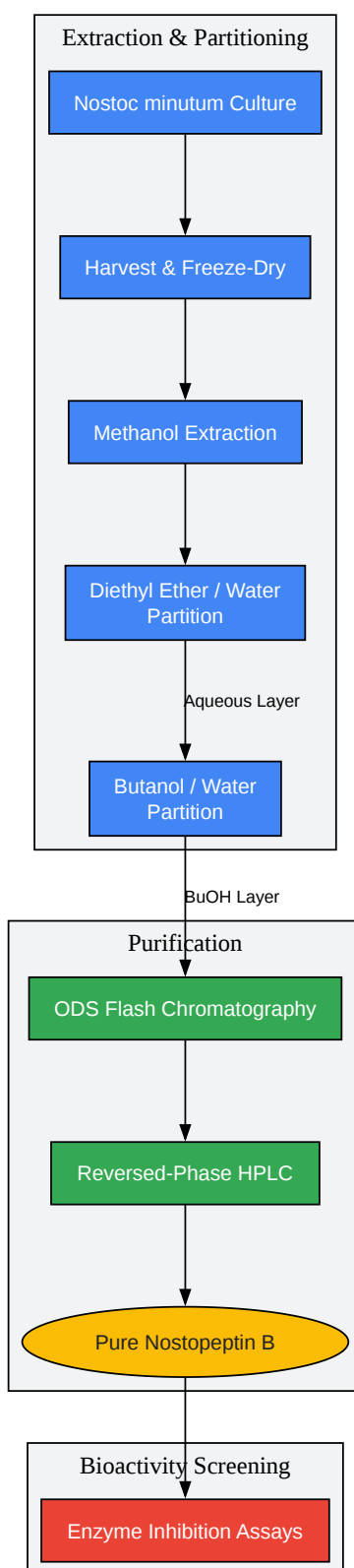
Enzyme	Nostopeptin B IC50	Enzyme Class	Activity
Elastase	11.0 µg/mL	Serine Protease	Active[1][3]
Chymotrypsin	1.6 µg/mL	Serine Protease	Active[1][3]
Papain	> 100 µg/mL	Cysteine Protease	Inactive[3][5]
Trypsin	> 100 µg/mL	Serine Protease	Inactive[3][5]
Thrombin	> 100 µg/mL	Serine Protease	Inactive[3][5]
Plasmin	> 100 µg/mL	Serine Protease	Inactive[3][5]

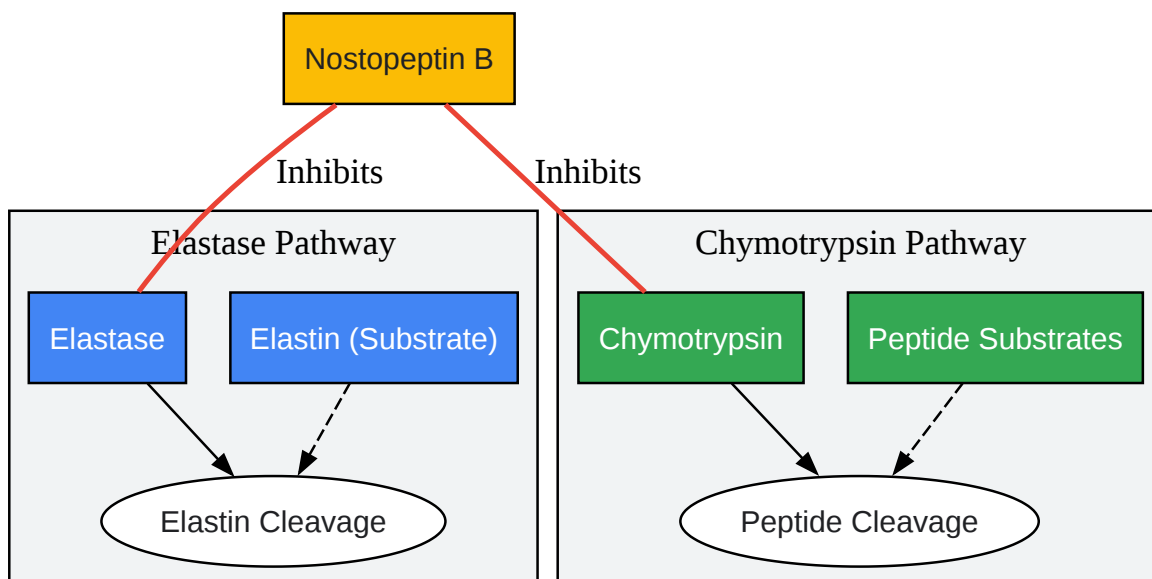
Experimental Protocols

1. Isolation and Purification of **Nostopeptin B**

The following protocol outlines the general steps for isolating **Nostopeptin B** from *Nostoc minutum*.

- **Cell Culture and Harvest:** Mass culture of *Nostoc minutum* (e.g., strain NIES-26) is performed in a suitable growth medium. The algal cells are harvested, yielding a dry weight biomass after freeze-drying.[3]
- **Extraction:** The freeze-dried biomass is extracted with methanol (MeOH). The resulting extract is then partitioned between diethyl ether (Et2O) and water (H2O).[3]
- **Solvent Partitioning:** The aqueous fraction showing elastase inhibition is further partitioned between butanol (BuOH) and H2O. The BuOH-soluble fraction is retained for further purification.[3]
- **Chromatography:** The active fraction is subjected to a series of chromatographic steps. This typically includes ODS (octadecylsilane) flash chromatography followed by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure **Nostopeptin B**. [3]





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- To cite this document: BenchChem. [Biological Activity of Nostopeptin B: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578483#biological-activity-of-nostopeptin-b]

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